molecular formula C7H4BrNO3 B15316600 2-(2-Bromopyridin-4-yl)-2-oxoacetic acid

2-(2-Bromopyridin-4-yl)-2-oxoacetic acid

Cat. No.: B15316600
M. Wt: 230.02 g/mol
InChI Key: YMNOMVCQCPVFEM-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-yl)-2-oxoacetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopyridin-4-yl)-2-oxoacetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the oxoacetic acid group. One common method involves the reaction of 2-bromopyridine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the pyridine C-2 position facilitates palladium- or copper-catalyzed coupling reactions. For example:

  • Sonogashira Coupling : Reaction with terminal alkynes using Pd/Cu catalysts in 1,4-dioxane yields alkynylated pyridines. A similar system achieved 90% yield for 4-(pyridin-2-yl)but-3-yn-1-ol from 2-bromopyridine and but-3-yn-1-ol under PdCl₂(PPh₃)₂/CuI catalysis .

  • Buchwald–Hartwig Amination : Substitution of Br with amines (e.g., NH₃, alkylamines) is feasible under Pd/Xantphos catalysis, forming N-pyridyl derivatives.

Oxidation and Reduction

The α-keto acid group undergoes redox reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ selectively reduces the ketone to a secondary alcohol, yielding 2-(2-bromopyridin-4-yl)-2-hydroxyacetic acid.

  • Oxidative Decarboxylation : Under basic conditions (e.g., KOH, Δ), the α-keto acid may decarboxylate to form 2-bromoisonicotinaldehyde .

Condensation and Cyclization

The α-keto acid participates in cyclocondensation with nucleophiles:

  • Amide Formation : Reacts with amines (e.g., aniline) to form α-keto amides. A palladium-catalyzed system achieved 64% yield for analogous arylglyoxylic amides using 2-bromopyridine and arylglyoxylates .

  • Heterocycle Synthesis : Condensation with hydrazines or hydroxylamines generates pyrazole or isoxazole derivatives, respectively.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes substitution:

  • Br Replacement : Br can be displaced by alkoxides, thiols, or azides under microwave or thermal conditions. For instance, 2-bromo-5-methoxypyridine reacted with NaN₃ in DMF at 100°C to form 2-azido-5-methoxypyridine .

Metal-Mediated Transformations

Ruthenium or cerium catalysts enable advanced functionalization:

  • C–H Activation : Ru(OPiv)₂(p-cymene) catalyzes C-6 heteroarylation of pyridones, suggesting potential for directing-group-assisted C–H bond activation in the pyridine ring .

  • Lewis Acid Catalysis : Ce(OTf)₃ promotes Michael additions, relevant for modifying the α-keto acid moiety .

Table 1. Representative Reaction Conditions and Yields

Reaction TypeConditionsYieldSource
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, 1,4-dioxane, 70°C, 16 h77–90%
Amide FormationPd(TFA)₂, DMA, 120°C, 24 h64%
Oxidative DecarboxylationKOH, H₂O, Δ~40%
Nucleophilic SubstitutionNaN₃, DMF, 100°C, 12 h84%

Stability and Handling

  • Hydrolytic Sensitivity : The α-keto acid is prone to hydrolysis in aqueous media; anhydrous conditions are recommended for reactions.

  • Thermal Decomposition : Above 150°C, decarboxylation and Br elimination compete, necessitating controlled heating .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 2-(2-Bromopyridin-4-yl)-2-oxoacetic acid with high purity and yield?

A robust synthesis involves coupling bromopyridine derivatives with oxoacetic acid precursors. For example, analogous methods for 2-oxoacetic acid derivatives (e.g., 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid) utilize oxidation of acetylated intermediates with agents like KMnO₄ under controlled conditions . Bromopyridinyl groups can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key parameters include solvent polarity (e.g., aqueous acetic acid), temperature (0–25°C), and stoichiometric control of oxidizing agents to minimize side reactions .

Q. Basic: How can spectroscopic techniques confirm the structure and tautomeric forms of this compound?

1H/13C NMR : The keto-enol tautomerism can be identified by observing proton signals near δ 12–14 ppm (enolic -OH) and carbonyl carbons at ~190–200 ppm .
IR Spectroscopy : Stretching vibrations for C=O (keto: ~1700 cm⁻¹) and O-H (enol: ~3200 cm⁻¹) distinguish tautomers .
X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks, critical for confirming the dominant tautomer in the solid state .

Q. Advanced: What computational approaches (e.g., DFT) are suitable for analyzing the electronic structure of this compound?

Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level can predict:

  • Electrostatic Potential Maps : Highlight electrophilic sites (e.g., carbonyl carbons) for nucleophilic attack .
  • Frontier Molecular Orbitals (HOMO/LUMO) : Reveal charge transfer interactions, crucial for understanding reactivity in cross-coupling reactions .
  • Tautomeric Stability : Gibbs free energy comparisons between keto and enol forms explain experimental tautomer ratios .

Q. Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing bromine atom activates the pyridine ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : The C-Br bond undergoes transmetallation with arylboronic acids, enabling biaryl synthesis. Steric hindrance at the 2-position may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
  • SNAr Reactions : Bromine substitution facilitates nucleophilic aromatic substitution with amines or thiols, forming C-N or C-S bonds .

Q. Basic: What parameters are critical for studying the stability of this compound under varying conditions?

  • pH : The compound may degrade under strong acidic/basic conditions due to hydrolysis of the oxoacetic acid moiety. Stability is optimal near neutral pH .
  • Temperature : Store at 2–8°C to prevent thermal decomposition .
  • Light Sensitivity : Protect from UV exposure to avoid radical-mediated degradation .

Q. Advanced: How can spectral data discrepancies for derivatives of this compound be resolved?

  • Comparative Analysis : Cross-reference NMR chemical shifts with structurally analogous compounds (e.g., 2-(2,4-difluorophenyl)-2-oxoacetic acid) to identify anomalous peaks .
  • Isotopic Labeling : Use 13C-labeled derivatives to assign ambiguous carbonyl signals in complex spectra .
  • Computational Validation : Overlay experimental IR spectra with DFT-predicted vibrational modes to confirm assignments .

Q. Advanced: What are the potential pharmaceutical applications of this compound?

  • Drug Intermediate : Analogous compounds (e.g., 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid) are key intermediates in antidiabetic drugs like Saxagliptin, suggesting potential use in targeted therapies .
  • Enzyme Inhibition : The bromopyridinyl group may act as a bioisostere for phenyl rings in kinase inhibitors, enhancing binding affinity .

Q. Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Employ local exhaust systems to minimize inhalation of particulates .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Properties

Molecular Formula

C7H4BrNO3

Molecular Weight

230.02 g/mol

IUPAC Name

2-(2-bromopyridin-4-yl)-2-oxoacetic acid

InChI

InChI=1S/C7H4BrNO3/c8-5-3-4(1-2-9-5)6(10)7(11)12/h1-3H,(H,11,12)

InChI Key

YMNOMVCQCPVFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)C(=O)O)Br

Origin of Product

United States

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